molecular formula C10H14N2O2 B097376 N-Nitrosoephedrine CAS No. 17608-59-2

N-Nitrosoephedrine

Cat. No. B097376
CAS RN: 17608-59-2
M. Wt: 194.23 g/mol
InChI Key: ZVTOLKAVCZXHFM-UHFFFAOYSA-N
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Description

N-Nitrosoephedrine is an N-nitroso derivative of (1R,2S)-(-)-Ephedrine , which is a sympathomimetic amine commonly used to treat hypotension associated with anesthesia . It is similar in molecular structure to the well-known drugs phenylpropanolamine . N-Nitrosoephedrine can be used for in-vivo formation of mutagenic N-nitroso compounds .


Synthesis Analysis

The synthesis of N-Nitrosoephedrine has been studied . The influence of pH on the reaction process (ephedrine sulfate + nitrous acid in hydrochloric acid) was investigated and the pH-optimum determined .


Molecular Structure Analysis

The SMILES Code for N-Nitrosoephedrine is C1=CC=CC=C1C(O)C(N(C)N=O)C and the InChI Code is InChI=1/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3 .


Chemical Reactions Analysis

N-Nitrosoephedrine is known to form during certain chemical reactions . The mutagenic and genotoxicity of NDMA and other N-nitrosodialkylamines is attributed to their conversion to alkyl diazonium ions and alkyl carbonium ions through a series of reactions catalyzed by cytochrome P450s .


Physical And Chemical Properties Analysis

N-Nitrosoephedrine has a molecular weight of 194.23 g/mol . It has a melting point of 89.7 °C, a boiling point of 330.68°C (rough estimate), and a density of 1.1444 (rough estimate) . It is slightly soluble in chloroform and dichloromethane .

Scientific Research Applications

Maternal Prenatal Exposure and Childhood Brain Tumors

  • Maternal Prenatal Exposure: A study investigated the association between maternal use of nitrosatable drugs, including N-nitrosoephedrine, during pregnancy and the development of childhood brain tumors. Exposure to nitrosoephedrine was specifically linked with a significantly increased risk of 'other glial' tumors in children (R. McKean-Cowdin et al., 2003).

Analysis in Pharmaceutical Applications

  • Determination in Pharmaceuticals: N-nitrosoephedrine's role in pharmaceutical analysis was highlighted in a study focusing on the determination of ephedrine hydrochloride. N-nitrosoephedrine formed during the reaction with nitrite in an acidic medium, indicating its relevance in pharmaceutical analytical methods (Liang Wen-hong, 2004).

Cytotoxic Activity and Antitumor Potential

  • Antitumor Potential: Research on ephedrine and pseudoephedrine derivatives, including those with N-nitroso groups, demonstrated antitumor properties. The study suggests potential applications of these compounds in antitumor preparations, highlighting the relevance of N-nitrosoephedrine in oncological research (N. N. Kuznetsova et al., 2004).

Biochemical Interactions and Therapeutic Uses

  • Biochemical and Therapeutic Applications: Nitroxide compounds, including those related to N-nitrosoephedrine, have been investigated for various biochemical interactions and potential therapeutic applications. These applications range from protection against ionizing radiation to control of hypertension and weight, signifying the broader scope of N-nitrosoephedrine in therapeutic research (B. Soule et al., 2007).

Safety And Hazards

N-Nitrosoephedrine is a confirmed carcinogen . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is harmful to aquatic life .

properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTOLKAVCZXHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021035
Record name N-Nitrosoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosoephedrine

CAS RN

17608-59-2, 1850-88-0
Record name α-[1-(Methylnitrosoamino)ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17608-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-(1-(methylnitrosamino)ethyl)-, stereoisomer
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Record name N-Nitrosoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosoephedrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[methyl(nitroso)amino]-1-phenylpropan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
SM Alwan, MK Al-Hindawi, SK Abdul-Rahman… - Cancer letters, 1986 - Elsevier
N-Nitrosoephedrine (NEP) and N-nitrosopseudoephedrine (NPEP) were synthesised at 5C using different concentrations of various acids. The reaction with acetic acid gave the highest …
Number of citations: 9 www.sciencedirect.com
G Eisenbrand, R Preussmann, D Schmähl - Cancer Letters, 1978 - Elsevier
… The present study shows that N-nitrosoephedrine is a carcinogen when given orally to rats, inducing preneoplastic and neoplastic lesions rn~inly in liver, lung and forestornach. An …
Number of citations: 23 www.sciencedirect.com
MK Al-Hindawi, SM Alwan, SK Abdul-Rahman… - Cancer letters, 1988 - Elsevier
… Dissolution and absorption rates (in vitro); clearance from blood and elimination rates of N-nitrosoephedrine (NEP) and N-nitrosopseudophedrine (NPEP) in mice were determined. The …
Number of citations: 1 www.sciencedirect.com
AR Tricker, CD Wacker, R Preussmann - Cancer letters, 1987 - Elsevier
… Nitrosation of a tea made from Ephedra altissima yielded N-nitrosoephedrine … N-Nitrosoephedrine … “N-Nitrosamines formed: NPRO, N-nitrosoproline; NEP, N-nitrosoephedrine; …
Number of citations: 11 www.sciencedirect.com
AR Tricker, CD Wacker, R Preussmann - Toxicology letters, 1987 - Elsevier
… NMAP was synthesised by oxidation of N-nitrosoephedrine (5 g) dissolved in benzene (250 ml) using activated manganese dioxide (25 g). The reaction mixture was refluxed for 4 h, …
Number of citations: 11 www.sciencedirect.com
V Wedelich, W Mehnert, KH Frömming - Journal of inclusion phenomena, 1987 - Springer
… N-nitrosoephedrine has been prepared according to Kinawi and Schuster [4]. Nitrosation procedures were performed as described in [1]. ~H-NMR spectra were taken on a 250 MHz …
Number of citations: 3 link.springer.com
R McKean-Cowdin, JM Pogoda… - International journal …, 2003 - academic.oup.com
Background A compelling hypothesis was proposed that childhood brain tumours are associated with maternal exposure to N-nitroso compounds during the prenatal period. Many …
Number of citations: 54 academic.oup.com
SR Hitchcock, GP Nora, C Hedberg, DM Casper… - Tetrahedron, 2000 - Elsevier
… In terms of the overall conformation of the N-nitrosoephedrine, the C2–N1–C1–N2–O1 group … 1) for the N-nitrosoephedrine (6). Based on X-ray crystallographic analysis, the identities of …
Number of citations: 22 www.sciencedirect.com
L Malspeis, NGM Hung - Journal of Pharmaceutical Sciences, 1964 - Wiley Online Library
… In the pH range 0.60 to 3.39 for N-nitrosoephedrine and 0.60 … higher limiting current for N-nitrosoephedrine at a given pH … the electrode surface of N-nitrosoephedrine is greater than that …
Number of citations: 6 onlinelibrary.wiley.com
DJ Snodin - Regulatory Toxicology and Pharmacology, 2023 - Elsevier
The TTC (Threshold of Toxicological Concern; set at 1.5 μg/day for pharmaceuticals) defines an acceptable patient intake for any unstudied chemical posing a negligible risk of …
Number of citations: 4 www.sciencedirect.com

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